8-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid is a member of the coumarin family, known for its diverse biological activities and applications in various fields. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound, specifically, is characterized by the presence of a chlorine atom at the 8th position and a methoxy group at the 7th position on the chromene ring, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid typically involves the reaction of 7-methoxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by the reaction with various sodium azides under controlled conditions.
Industrial Production Methods: Industrial production methods often employ green chemistry principles, using environmentally friendly solvents and catalysts. For instance, the use of green solvents and catalysts has been reported in the synthesis of coumarin derivatives .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the chromene ring.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and potassium carbonate.
Major Products: The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities .
Scientific Research Applications
8-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Investigated for its potential as an anti-microbial, anti-tumor, and anti-inflammatory agent.
Medicine: Explored for its potential use in treating diseases such as cancer and Alzheimer’s.
Mechanism of Action
The mechanism of action of 8-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as DNA gyrase and COX, which play crucial roles in bacterial replication and inflammation, respectively . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid: Lacks the chlorine atom at the 8th position.
8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid: Lacks the methoxy group at the 7th position.
Uniqueness: The presence of both the chlorine atom and the methoxy group in 8-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid makes it unique, providing it with distinct chemical and biological properties.
Properties
Molecular Formula |
C11H7ClO5 |
---|---|
Molecular Weight |
254.62 g/mol |
IUPAC Name |
8-chloro-7-methoxy-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C11H7ClO5/c1-16-7-3-2-5-4-6(10(13)14)11(15)17-9(5)8(7)12/h2-4H,1H3,(H,13,14) |
InChI Key |
MNDSCEFUQKJVFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C(=O)O2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.